2-(Trifluoromethyl)phenyl isocyanate CAS number
2-(Trifluoromethyl)phenyl isocyanate CAS number
An In-Depth Technical Guide to 2-(Trifluoromethyl)phenyl Isocyanate CAS Number: 2285-12-3
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)phenyl isocyanate (CAS No. 2285-12-3), a critical reagent and building block in modern organic synthesis. Esteemed for its unique electronic and steric properties conferred by the ortho-trifluoromethyl group, this compound serves as a cornerstone in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance polymers. This document delves into its physicochemical properties, synthesis methodologies, core reactivity with mechanistic insights, key industrial and research applications, and detailed protocols for safe handling and storage. It is intended for researchers, chemists, and drug development professionals who seek to leverage the distinct advantages of this versatile isocyanate in their work.
Introduction and Strategic Importance
2-(Trifluoromethyl)phenyl isocyanate, also known by its synonyms α,α,α-Trifluoro-o-tolyl isocyanate and Isocyanic Acid 2-(Trifluoromethyl)phenyl Ester, is an aromatic isocyanate distinguished by the presence of a trifluoromethyl (-CF₃) group at the ortho position to the isocyanate functionality.[1] The strategic placement of this group is not trivial; it imparts significant and desirable characteristics to both the reagent and its downstream products.
The trifluoromethyl group is a powerful bioisostere for a methyl group, but with profoundly different electronic properties.[2] Its high electronegativity and lipophilicity can dramatically enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1][2][3] Consequently, introducing the 2-(trifluoromethyl)phenyl moiety via isocyanate chemistry is a highly effective strategy in medicinal chemistry and agrochemical design to improve the potency and pharmacokinetic profiles of target compounds.[1][3]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in experimental design. The key properties of 2-(Trifluoromethyl)phenyl isocyanate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2285-12-3 | [1] |
| Molecular Formula | C₈H₄F₃NO | [1][4] |
| Molecular Weight | 187.12 g/mol | [1][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |
| Density | 1.238 g/mL at 25 °C | [5] |
| Boiling Point | 79 °C at 11 mmHg; 74-75 °C at 40 mmHg | [1][4][5] |
| Refractive Index (n20/D) | 1.4755 | [4] |
| Flash Point | 58-59 °C (136-138.2 °F) - closed cup | [4][5] |
| Solubility | Hydrolyzes in water | [4] |
| Sensitivity | Moisture sensitive | [4][6] |
Synthesis and Manufacturing
The industrial synthesis of aryl isocyanates like 2-(Trifluoromethyl)phenyl isocyanate predominantly relies on the phosgenation of the corresponding primary amine. However, due to the extreme toxicity of phosgene gas, safer, handleable surrogates such as triphosgene (a solid) are commonly employed in laboratory and process chemistry settings.[7][8]
A representative synthesis involves the reaction of 2-(trifluoromethyl)aniline with triphosgene in an inert solvent. The causality behind this choice is clear: triphosgene provides a controlled, in-situ source of phosgene, minimizing the hazards associated with handling the gas directly.[7]
Caption: General workflow for the synthesis of 2-(Trifluoromethyl)phenyl isocyanate.
Alternative, phosgene-free synthetic routes are gaining traction, primarily centered on the thermal or catalytic decomposition of carbamates, which can be derived from amines and carbon dioxide sources.[9][10] These "green" methods avoid hazardous reagents but may require higher temperatures or specialized catalysts.[9]
Core Reactivity and Mechanistic Insights
The synthetic utility of 2-(Trifluoromethyl)phenyl isocyanate stems from the highly electrophilic carbonyl carbon of the isocyanate group (-N=C=O). This functionality readily undergoes nucleophilic attack by heteroatom nucleophiles, most notably amines and alcohols, to form stable urea and carbamate (urethane) linkages, respectively.
Urea Formation
The reaction with primary or secondary amines is typically rapid and quantitative at room temperature, requiring no catalyst.[7] This reaction is a cornerstone of drug discovery, forming the structural backbone of numerous therapeutic agents.
Mechanism: The lone pair of the amine nitrogen attacks the electrophilic isocyanate carbon. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the final, stable disubstituted urea.
Caption: Mechanism of urea formation from an isocyanate and a primary amine.
Carbamate (Urethane) Formation
The reaction with alcohols to form carbamates often requires elevated temperatures or catalysis (e.g., by tertiary amines or organometallic compounds).[11] This reaction is fundamental to the production of polyurethanes when diisocyanates and diols are used.[11]
Mechanism: Similar to urea formation, the alcohol's oxygen atom acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the formerly-alcoholic oxygen to the nitrogen completes the formation of the carbamate.
Caption: Mechanism of carbamate formation from an isocyanate and an alcohol.
Key Applications in Research and Development
The unique properties of 2-(Trifluoromethyl)phenyl isocyanate make it a valuable tool across several scientific disciplines.
-
Pharmaceutical Development : This reagent is a key building block for synthesizing drug candidates, particularly anti-cancer and anti-inflammatory agents.[1] The urea linkage formed from its reaction is a common and stable motif in pharmaceuticals. The ortho-CF₃ group can enhance binding affinity through unique intermolecular interactions and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]
-
Agrochemicals : In the formulation of herbicides and pesticides, this isocyanate is used to create active ingredients with improved efficacy.[1][3] The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance its penetration into target organisms and its overall effectiveness.[3]
-
Polymer and Materials Science : The compound is employed in the synthesis of specialty polymers, coatings, adhesives, and sealants.[1][3] The incorporation of the fluorinated moiety can significantly increase the thermal stability, chemical resistance, and durability of the resulting materials, making them suitable for high-performance applications.[1]
Experimental Protocols
To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The following describes a general, self-validating procedure for the synthesis of a disubstituted urea, a common application of this reagent.
Protocol: Synthesis of N-[2-(Trifluoromethyl)phenyl]-N'-(4-methylphenyl)urea
Caption: Experimental workflow for the synthesis of a disubstituted urea.
Step-by-Step Methodology:
-
Preparation : Under an inert atmosphere (Nitrogen or Argon), add p-toluidine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the amine in anhydrous tetrahydrofuran (THF).
-
Reaction : Cool the solution in an ice bath if desired for better exotherm control. Slowly add 2-(Trifluoromethyl)phenyl isocyanate (1.0 eq) dropwise via syringe.
-
Monitoring : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC). A precipitate of the product urea often forms during the reaction.
-
Isolation : Once the reaction is complete, reduce the solvent volume in vacuo. Add a non-polar solvent such as hexanes or diethyl ether to the residue and stir (triturate) to precipitate the product fully.
-
Purification : Collect the solid product by vacuum filtration, washing with a small amount of cold non-polar solvent to remove any unreacted starting material.
-
Drying & Analysis : Dry the white solid product under high vacuum. The purity and identity of the product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Safety, Handling, and Storage
2-(Trifluoromethyl)phenyl isocyanate is a hazardous chemical and must be handled with appropriate precautions. Its reactivity makes it a potent sensitizer and irritant.
GHS Hazard Information: [12]
| Hazard Class | Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Handling and Storage Causality:
-
Ventilation : Always handle this compound in a certified chemical fume hood to prevent inhalation, which can be fatal and cause severe respiratory sensitization.[13]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[14] Skin contact can cause severe irritation.
-
Moisture Sensitivity : The compound reacts with water (moisture) to form an unstable carbamic acid, which decomposes to 2-(trifluoromethyl)aniline and carbon dioxide gas. This reaction is exothermic and the gas evolution can cause pressure buildup in sealed containers. Therefore, it must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[4][15]
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][14] Refrigeration (2-8°C) is recommended for long-term storage to minimize decomposition.[1] It is incompatible with bases, alcohols, amines, and strong oxidizing agents.[4]
Conclusion
2-(Trifluoromethyl)phenyl isocyanate is a high-value chemical intermediate whose strategic importance is derived from the potent combination of a reactive isocyanate handle and the electronically-influential ortho-trifluoromethyl group. Its application in forming robust urea and carbamate linkages provides a direct and efficient pathway to novel molecules with enhanced biological activity and superior material properties. While its handling requires stringent safety protocols due to its toxicity and reactivity, a thorough understanding of its properties and mechanisms allows chemists and researchers to safely and effectively unlock its vast potential in drug discovery, agrochemical synthesis, and materials science.
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Wang, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from Organic Chemistry Portal. [Link]
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